molecular formula C11H11BrN2S B13315760 [(5-Bromothiophen-2-YL)methyl](pyridin-2-ylmethyl)amine

[(5-Bromothiophen-2-YL)methyl](pyridin-2-ylmethyl)amine

Cat. No.: B13315760
M. Wt: 283.19 g/mol
InChI Key: MRTFWEHKHUDLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromothiophen-2-YL)methylamine is an organic compound with the molecular formula C11H11BrN2S It is a derivative of thiophene and pyridine, both of which are heterocyclic compounds containing sulfur and nitrogen atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-YL)methylamine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with pyridin-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for (5-Bromothiophen-2-YL)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-YL)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

(5-Bromothiophen-2-YL)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-YL)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromothiophen-2-YL)methylamine
  • (5-Bromothiophen-2-YL)methylamine
  • (5-Bromothiophen-2-YL)methylamine

Uniqueness

(5-Bromothiophen-2-YL)methylamine is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its electronic properties and reactivity. This makes it a valuable compound for designing molecules with tailored properties for specific applications .

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-1-pyridin-2-ylmethanamine

InChI

InChI=1S/C11H11BrN2S/c12-11-5-4-10(15-11)8-13-7-9-3-1-2-6-14-9/h1-6,13H,7-8H2

InChI Key

MRTFWEHKHUDLTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.